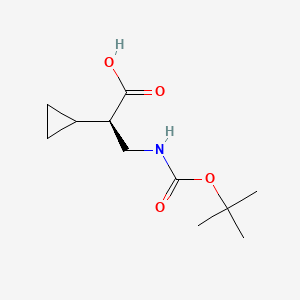
(R)-3-((tert-Butoxycarbonyl)amino)-2-cyclopropylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-((tert-Butoxycarbonyl)amino)-2-cyclopropylpropanoic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical synthesis. The cyclopropyl group adds to the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-cyclopropylpropanoic acid typically involves the protection of an amino acid precursor with a tert-butoxycarbonyl group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-3-((tert-Butoxycarbonyl)amino)-2-cyclopropylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
®-3-((tert-Butoxycarbonyl)amino)-2-cyclopropylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-cyclopropylpropanoic acid involves the cleavage of the Boc protecting group under acidic conditions. The tert-butyl group is cleaved, forming a carbocation that is stabilized by resonance. This process is typically facilitated by strong acids such as trifluoroacetic acid (TFA) .
Comparación Con Compuestos Similares
Similar Compounds
®-3-Amino-2-cyclopropylpropanoic acid: Lacks the Boc protecting group, making it more reactive.
®-3-((Methoxycarbonyl)amino)-2-cyclopropylpropanoic acid: Features a methoxycarbonyl group instead of a tert-butoxycarbonyl group, affecting its stability and reactivity.
Uniqueness
®-3-((tert-Butoxycarbonyl)amino)-2-cyclopropylpropanoic acid is unique due to the presence of the Boc protecting group, which provides stability during synthetic processes and can be easily removed under acidic conditions .
Propiedades
Fórmula molecular |
C11H19NO4 |
|---|---|
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
(2R)-2-cyclopropyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-8(9(13)14)7-4-5-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
Clave InChI |
QFPLQZXGVHBORP-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC[C@@H](C1CC1)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NCC(C1CC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















